![molecular formula C10H6O2S2 B14149876 [2,2'-Bithiophene]-3,3'-dicarbaldehyde CAS No. 19690-70-1](/img/structure/B14149876.png)
[2,2'-Bithiophene]-3,3'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bithiophene]-3,3’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes It consists of two thiophene rings connected by a single bond at the 2 and 2’ positions, with aldehyde groups attached at the 3 and 3’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bithiophene]-3,3’-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2’-bithiophene, which can be obtained through the cross-coupling of 2-halothiophenes.
Formylation: The 2,2’-bithiophene is then subjected to formylation reactions to introduce the aldehyde groups at the 3 and 3’ positions.
Industrial Production Methods: While specific industrial production methods for [2,2’-Bithiophene]-3,3’-dicarbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,2’-Bithiophene]-3,3’-dicarbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: [2,2’-Bithiophene]-3,3’-dicarboxylic acid.
Reduction: [2,2’-Bithiophene]-3,3’-diol.
Substitution: Halogenated derivatives of [2,2’-Bithiophene]-3,3’-dicarbaldehyde.
Applications De Recherche Scientifique
Chemistry:
Material Science: It is employed in the development of novel materials with specific electronic properties, such as conductive polymers and electrochromic devices.
Biology and Medicine:
Biological Probes: The compound can be modified to create fluorescent probes for biological imaging and sensing applications.
Industry:
Mécanisme D'action
The mechanism of action of [2,2’-Bithiophene]-3,3’-dicarbaldehyde primarily involves its electronic properties. The compound can participate in electron transfer processes due to the presence of conjugated thiophene rings and aldehyde groups. These properties make it suitable for applications in organic electronics, where it can facilitate charge transport and improve device performance .
Comparaison Avec Des Composés Similaires
[2,2’-Bithiophene]-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5 and 5’ positions.
[2,2’-Bithiophene]-3,3’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
[2,2’-Bithiophene]-3,3’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Uniqueness:
Propriétés
Numéro CAS |
19690-70-1 |
|---|---|
Formule moléculaire |
C10H6O2S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
2-(3-formylthiophen-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10/h1-6H |
Clé InChI |
AJBHYQABTQGDED-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C=O)C2=C(C=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
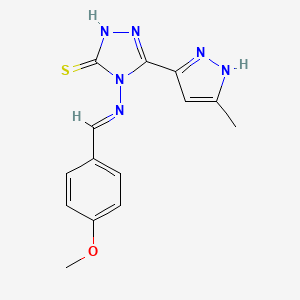
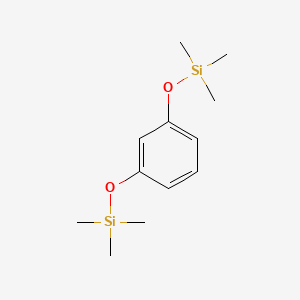
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)

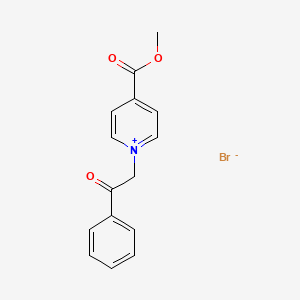
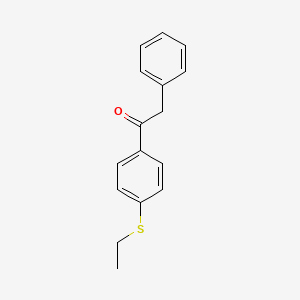

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

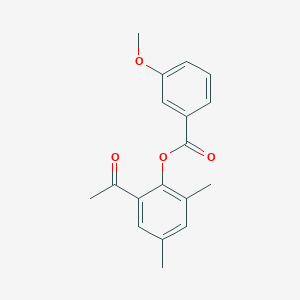
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
